Retinoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

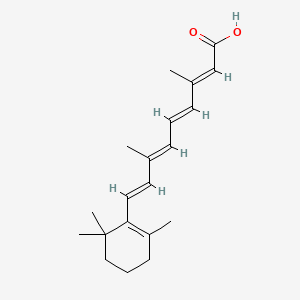

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | tretinoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tretinoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13497-05-7 (hydrochloride salt) | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021239 | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 g/100 mL | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302-79-4, 97950-17-9 | |

| Record name | Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Architect of Form: A Technical Guide to the Retinoic Acid Signaling Pathway in Embryonic Development

Abstract

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a pivotal signaling molecule orchestrating a vast array of processes during embryonic development. Functioning as a classical morphogen, its concentration gradients provide positional information that patterns the developing embryo, influencing cell differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of this pathway, either through deficiency or excess, leads to severe congenital abnormalities, underscoring the exquisite sensitivity of developmental programs to RA levels.[4][5][6][7] This in-depth technical guide provides a comprehensive overview of the core components of the RA signaling pathway, its multifaceted roles in embryogenesis, and the experimental methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical developmental pathway.

Introduction: The Significance of a Small Molecule

The journey from a single fertilized egg to a complex, multicellular organism is a marvel of coordinated cellular events. Among the key conductors of this intricate symphony is this compound, a small, lipophilic molecule derived from dietary vitamin A (retinol).[1][8] Its profound importance in embryogenesis was initially hinted at through studies of vitamin A deficiency, which resulted in a spectrum of birth defects.[7] Conversely, the teratogenic effects of excessive retinoid exposure have been well-documented, causing a range of malformations affecting the central nervous system, craniofacial structures, heart, and limbs.[4][6][7][9] This dual nature of RA as both essential and teratogenic highlights the critical importance of maintaining its concentration within a narrow physiological window during development.[7]

RA exerts its influence by acting as a ligand for nuclear receptors, thereby directly regulating gene expression.[10][11] This direct link to the genome allows RA to control fundamental developmental processes, including the patterning of the primary body axes, the formation and segmentation of the hindbrain, and the development of vital organs.[12] Understanding the intricacies of the RA signaling pathway is therefore not only fundamental to developmental biology but also holds significant implications for regenerative medicine and the development of therapeutics targeting developmental disorders and certain cancers.

The Molecular Machinery of this compound Signaling

The cellular response to this compound is governed by a sophisticated and tightly regulated molecular apparatus. This system ensures the precise spatial and temporal control of RA concentrations and the subsequent modulation of target gene expression.

Synthesis and Degradation: A Tale of Two Enzyme Families

The bioavailability of RA is meticulously controlled by the opposing actions of synthesizing and degrading enzymes.[8][10] This enzymatic balance is crucial for establishing the RA morphogen gradients that pattern the embryo.[13][14]

Synthesis: The production of all-trans-retinoic acid (atRA), the primary biologically active isomer in embryos, is a two-step oxidative process.[1][12][15]

-

Retinol to Retinaldehyde: The first, reversible step is the oxidation of retinol to retinaldehyde. This reaction is primarily catalyzed by retinol dehydrogenases (RDHs), with RDH10 being a key player in embryonic development.[11][16][17]

-

Retinaldehyde to this compound: The second, irreversible step is the oxidation of retinaldehyde to this compound. This is carried out by a family of retinaldehyde dehydrogenases (RALDHs), with ALDH1A2 (also known as RALDH2) being the major enzyme responsible for RA synthesis during early embryogenesis.[11][16]

The spatial and temporal expression patterns of these synthesizing enzymes are critical for establishing localized sources of RA within the embryo.[18]

Degradation: To prevent excessive RA signaling and to sharpen the boundaries of RA activity, the embryo employs a family of cytochrome P450 enzymes, specifically the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[8][10][16] These enzymes hydroxylate RA, marking it for further metabolism and inactivation.[15] The expression of CYP26 enzymes in regions adjacent to RA synthesis creates "sinks" that are essential for shaping and maintaining the precise RA gradients.[19][20]

The Nuclear Receptors: Translating the Signal into a Transcriptional Response

Once synthesized, the lipophilic nature of RA allows it to diffuse across cell membranes and enter the nucleus.[2] Here, it binds to and activates two families of nuclear receptors: the this compound Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][3]

-

This compound Receptors (RARs): There are three RAR subtypes: RARα, RARβ, and RARγ, each encoded by a separate gene.[21] These are the primary receptors for atRA.[22]

-

Retinoid X Receptors (RXRs): Similarly, there are three RXR subtypes: RXRα, RXRβ, and RXRγ.[22] While they can be activated by 9-cis-RA, this isomer is not typically found in significant amounts in vivo.[8] Therefore, during embryogenesis, RXRs primarily function as obligate heterodimeric partners for RARs.[22][23]

In the absence of RA, the RAR/RXR heterodimer binds to specific DNA sequences known as this compound Response Elements (RAREs) in the regulatory regions of target genes.[21][24] This binding typically recruits corepressor proteins, leading to the silencing of gene transcription.[21][24]

The binding of atRA to the ligand-binding domain of the RAR induces a conformational change in the receptor.[25] This change causes the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promote the transcription of the downstream target gene.[21][24] This elegant mechanism allows for a direct and rapid transcriptional response to changes in intracellular RA concentrations.

Diagram: The Core this compound Signaling Pathway

Caption: The core this compound signaling pathway.

The Role of this compound in Key Developmental Processes

The precise regulation of RA signaling is fundamental to the proper formation of numerous tissues and organs. Its function as a morphogen is evident in the establishment of body axes and the patterning of complex structures.

Anteroposterior Axis Patterning and Hindbrain Development

One of the most well-characterized roles of RA is in the patterning of the anteroposterior (A-P) axis, particularly in the developing central nervous system.[3] A posterior-to-anterior gradient of RA is established in the early embryo, with high concentrations in the trunk and progressively lower levels towards the head.[13][14] This gradient is critical for the proper specification of the hindbrain and spinal cord.[26]

In the hindbrain, the RA gradient directly regulates the expression of a subset of Hox genes.[12][25] Hox genes are a family of transcription factors that provide cells with their positional identity along the A-P axis. The nested expression patterns of different Hox genes, controlled by specific thresholds of RA concentration, lead to the segmentation of the hindbrain into distinct rhombomeres.[12] Each rhombomere gives rise to a specific set of neurons and contributes to the formation of cranial nerves. Disruption of the RA gradient leads to abnormal Hox gene expression and severe defects in hindbrain patterning.[4]

Limb Development

This compound plays a crucial, albeit complex and debated, role in limb development. While initial studies suggested a direct role for RA in patterning the limb bud, more recent genetic evidence indicates that its primary function is in the initiation of the forelimb bud.[11][27][28] RA signaling in the trunk mesoderm is required to repress the expression of Fibroblast Growth Factor 8 (Fgf8).[11][27] This repression of Fgf8 creates a permissive environment for the induction of the forelimb bud.[27][28] Although RA may not be essential for the subsequent patterning of the limb, its teratogenic effects when administered in excess are well-established, leading to a range of limb malformations.[4][11]

Heart Development

The developing heart is another organ system highly sensitive to RA signaling. RA is essential for the proper looping of the heart tube and the formation of the chambers along the anteroposterior axis.[12][29] It plays a role in specifying the inflow and outflow tracts of the heart.[29][30] Both a deficiency and an excess of RA can lead to a spectrum of congenital heart defects, highlighting the critical need for precise RA levels during cardiogenesis.[12][31]

Neural Crest Development

The neural crest is a transient, multipotent population of cells that gives rise to a diverse array of cell types, including neurons and glia of the peripheral nervous system, melanocytes, and the cartilage and bone of the craniofacial skeleton.[32] RA signaling is involved in multiple aspects of neural crest development, including their specification, migration, and differentiation.[32][33] For instance, RA has been shown to promote the differentiation of serotonergic neurons from neural crest cells while suppressing melanogenesis.[33] The timing of neural crest cell emigration from the neural tube is also influenced by the interplay between RA and FGF signaling gradients.[34] Furthermore, RA plays a role in the segregation of different dorsal neural fates.[35]

Methodologies for Studying this compound Signaling

A variety of experimental approaches have been instrumental in dissecting the complexities of the RA signaling pathway. These techniques range from genetic manipulations in model organisms to in vitro cell culture systems and advanced analytical methods.

Genetic Models: Unraveling In Vivo Function

The use of model organisms, particularly the mouse and zebrafish, has been invaluable for understanding the physiological roles of RA signaling.

-

Gene Knockouts: The generation of mice with targeted deletions of genes encoding RA synthesizing enzymes (e.g., Aldh1a2), degrading enzymes (e.g., Cyp26a1), or the RA receptors (e.g., Rara, Rarb, Rarg) has provided definitive evidence for their roles in development.[17][36] For example, Aldh1a2 knockout mice exhibit early embryonic lethality and a failure to develop posterior structures, demonstrating the essential role of this enzyme in RA synthesis.[11]

-

Transgenic Reporter Lines: To visualize RA signaling activity in living embryos, researchers have developed transgenic animals that carry a reporter gene (e.g., lacZ or a fluorescent protein) under the control of multiple RAREs.[19] The expression of the reporter gene provides a readout of the spatial and temporal patterns of RA signaling. More sophisticated reporters based on Fluorescence Resonance Energy Transfer (FRET) have even allowed for the real-time visualization of RA gradients.[37]

In Vitro and Ex Vivo Approaches

Cell and tissue culture systems provide controlled environments to investigate the molecular mechanisms of RA action.

-

Embryonic Stem Cell (ESC) Differentiation: Pluripotent stem cells can be differentiated into various cell types, such as neurons and cardiomyocytes, in vitro. The addition of RA to the culture medium is a common method to direct the differentiation of ESCs towards specific lineages.[29] This approach allows for the study of RA's role in cell fate decisions and the identification of downstream target genes.

-

Organ and Tissue Culture: Explants of embryonic tissues, such as limb buds or neural tube segments, can be cultured in vitro. This allows for the manipulation of RA signaling in a more isolated context, for example, by adding exogenous RA, RA synthesis inhibitors, or RAR antagonists to the culture medium.

Analytical Techniques for Quantifying this compound

Directly measuring the low endogenous levels of RA in embryonic tissues is technically challenging. However, advances in analytical chemistry have made this possible.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for the quantification of retinoids in biological samples.[38] LC-MS/MS allows for the accurate measurement of atRA and its isomers in small amounts of tissue, providing crucial data for understanding RA metabolism and gradient formation.[38]

Table 1: Key Experimental Approaches to Study this compound Signaling

| Methodology | Principle | Key Insights Provided | Example Application |

| Gene Knockout (Mouse) | Targeted deletion of a specific gene. | Definitive in vivo function of the gene product. | Aldh1a2 knockout demonstrates the essential role of this enzyme in RA synthesis for posterior development.[11] |

| RARE-Reporter Transgenics | A reporter gene is driven by RAREs. | Visualization of the spatial and temporal patterns of RA signaling activity. | Mapping RA activity in the developing hindbrain and limb bud.[19] |

| FRET-based Biosensors | A genetically encoded sensor changes its fluorescence properties upon binding to RA. | Real-time visualization and quantification of RA gradients in living embryos. | Direct observation of the posterior-to-anterior RA gradient in zebrafish.[37] |

| ESC Differentiation | Directed differentiation of pluripotent stem cells into specific lineages. | Role of RA in cell fate decisions and lineage specification. | Using RA to generate cardiomyocytes from human pluripotent stem cells.[29][30] |

| LC-MS/MS | Separation and quantification of molecules based on their mass-to-charge ratio. | Accurate measurement of endogenous RA levels in tissues and cells. | Quantifying RA concentrations in different regions of the embryo to correlate with developmental events.[38] |

This compound Signaling in Disease and Drug Development

The profound effects of RA on cell differentiation and proliferation have made its pathway a target for therapeutic intervention in various diseases.

-

Oncology: All-trans-retinoic acid (ATRA) is a cornerstone of treatment for acute promyelocytic leukemia (APL). ATRA induces the differentiation of the leukemic promyelocytes, leading to their maturation and eventual death.

-

Dermatology: Topical retinoids are widely used to treat acne, psoriasis, and photoaging due to their effects on keratinocyte proliferation and differentiation.

-

Teratogenicity and Drug Safety: The potent teratogenic effects of retinoids, such as isotretinoin (used to treat severe acne), necessitate strict guidelines for their use in women of childbearing potential.[6][9] Understanding the mechanisms of retinoid teratogenicity is crucial for developing safer drugs and for risk assessment. A paradoxical mechanism has been proposed where excess RA induces a longer-lasting local RA deficiency by altering the expression of synthesizing and degrading enzymes.[5]

Conclusion and Future Perspectives

The this compound signaling pathway is a master regulator of embryonic development, translating the simple chemical information of a concentration gradient into the complex patterning of the vertebrate body plan. Decades of research have illuminated the core components of this pathway and its critical roles in a multitude of developmental processes. However, many questions remain.

Future research will likely focus on:

-

Systems-level understanding: Integrating genomic and proteomic data to build comprehensive models of the gene regulatory networks downstream of RA signaling in different cellular contexts.

-

Crosstalk with other signaling pathways: Further elucidating the intricate interactions between RA signaling and other major developmental pathways, such as FGF, Wnt, and BMP signaling.[2][34]

-

Epigenetic regulation: Investigating how RA signaling influences the epigenetic landscape to establish and maintain cell fates.

-

Therapeutic applications: Leveraging our understanding of RA signaling to develop novel therapies for developmental disorders, cancers, and regenerative medicine.

The continued exploration of this elegant and powerful signaling pathway will undoubtedly provide further fundamental insights into the mechanisms of life and offer new avenues for improving human health.

References

- 1. This compound synthesis and functions in early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A paradoxical teratogenic mechanism for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoids As Teratogens | Embryo Project Encyclopedia [embryo.asu.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 9. annualreviews.org [annualreviews.org]

- 10. This compound signalling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Dynamics and precision in this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, RARs and early development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Visualizing this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Generating this compound gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound receptor - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jme.bioscientifica.com [jme.bioscientifica.com]

- 25. youtube.com [youtube.com]

- 26. mdpi.com [mdpi.com]

- 27. This compound Promotes Limb Induction through Effects on Body Axis Extension but is Unnecessary for Limb Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of this compound in Establishing the Early Limb Bud [mdpi.com]

- 29. This compound signaling in heart development: Application in the differentiation of cardiovascular lineages from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. This compound signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 32. What's this compound got to do with it? this compound regulation of the neural crest in craniofacial and ocular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Role of this compound in mouse neural crest cell development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. rupress.org [rupress.org]

- 35. journals.biologists.com [journals.biologists.com]

- 36. Function of this compound receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 37. This compound gradient visualized for the first time in an embryo | RIKEN [riken.jp]

- 38. Quantitative Profiling of Endogenous this compound in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Retinoic Acid Isomers: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted biological functions of retinoic acid (RA) isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, signaling pathways, and diverse physiological roles of these potent vitamin A metabolites. We will explore the distinct activities of key isomers, provide detailed experimental protocols for their functional assessment, and offer insights into the causality behind experimental choices.

Introduction: The Retinoid Signal and Its Isomeric Complexity

This compound, the biologically active form of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and embryonic development. Its functions are primarily mediated by two families of nuclear receptors: the this compound receptors (RARs) and the retinoid X receptors (RXRs). The biological activity of this compound is not monolithic; it is nuanced by the stereochemistry of its polyene tail, giving rise to several isomers with distinct receptor affinities and functional consequences. The most extensively studied of these are all-trans-retinoic acid (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA, also known as isotretinoin). Understanding the specific roles of each isomer is paramount for both fundamental research and the development of targeted therapeutics.

Core Mechanisms of Action: A Tale of Two Receptors

The biological effects of this compound isomers are predominantly transduced through the nuclear receptors RARs (α, β, and γ) and RXRs (α, β, and γ). These receptors function as ligand-inducible transcription factors. In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene expression. Ligand binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator complexes, which ultimately initiates gene transcription.

The specificity of the retinoid signal is determined by which isomers bind to which receptors. ATRA is a high-affinity ligand for all three RAR subtypes but does not bind to RXRs. In contrast, 9-cis-RA is a high-affinity ligand for both RARs and RXRs, making it a pan-agonist. 13-cis-RA exhibits low affinity for both RARs and RXRs and is largely considered a pro-drug that is intracellularly converted to more active isomers like ATRA.

Non-Genomic Signaling Pathways

While the genomic pathway involving nuclear receptors is the primary mechanism of action, emerging evidence suggests that this compound isomers can also elicit rapid, non-genomic effects. These pathways are initiated at the cell membrane and involve the activation of various kinase cascades, though the precise receptors and mechanisms are still under active investigation.

Isomer-Specific Biological Functions and Receptor Affinities

The differential binding of RA isomers to RARs and RXRs translates into distinct biological outcomes.

| Isomer | Primary Receptor Target(s) | Dissociation Constant (Kd) | Key Biological Functions |

| All-trans-retinoic acid (ATRA) | RARα, RARβ, RARγ | ~0.2-0.7 nM for RARs | Induces differentiation of various cell types, including myeloid and neuronal lineages. Regulates embryonic development, particularly patterning of the nervous system and limbs. Possesses anti-proliferative and pro-apoptotic effects in certain cancer cells. |

| 9-cis-retinoic acid (9-cis-RA) | RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ | ~0.2-0.7 nM for RARs; ~14-18 nM for RXRs | Potent inducer of differentiation, often more so than ATRA in certain cell lines. Activates both RAR- and RXR-dependent signaling pathways. Modulates gene expression through both RAR/RXR heterodimers and RXR homodimers. |

| 13-cis-retinoic acid (Isotretinoin) | Low affinity for RARs and RXRs | - | Primarily functions as a pro-drug, converting to ATRA and other active metabolites intracellularly. Clinically used to treat severe acne by reducing sebum production and inflammation. |

Table 1: Summary of this compound Isomer Properties and Functions.

Visualizing the Canonical this compound Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of all-trans-retinoic acid.

Caption: Canonical signaling pathway of all-trans-retinoic acid (ATRA).

Experimental Protocols for Functional Analysis

A critical aspect of retinoid research is the robust and reproducible assessment of their biological effects. The following are detailed, step-by-step methodologies for key experiments.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound isomers on cell proliferation by measuring the metabolic activity of viable cells.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete culture medium

-

This compound isomer stock solutions (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound isomer in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control.

Cell Differentiation Assay (HL-60 Model)

This protocol describes the induction of differentiation in the human promyelocytic leukemia cell line HL-60, a classic model for studying myeloid differentiation.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

All-trans-retinoic acid (ATRA) stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

-

Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL in DMSO)

-

Microscope

Procedure:

-

Cell Culture: Culture HL-60 cells in suspension at a density of 2 x 10^5 cells/mL.

-

Induction of Differentiation: Add ATRA to the cell culture to a final concentration of 1 µM. Include a vehicle control. Incubate the cells for 5-7 days.

-

NBT Reduction Assay:

-

Harvest the cells by centrifugation and resuspend in 1 mL of PBS.

-

Add 1 mL of NBT solution containing 200 ng/mL PMA.

-

Incubate for 25 minutes at 37°C.

-

Add 10 µL of 0.5 M HCl to stop the reaction.

-

Centrifuge the cells and observe the cell pellet for the presence of blue formazan deposits, indicative of differentiated, phagocytic cells.

-

Count the percentage of NBT-positive cells using a hemocytometer under a microscope.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol outlines the steps to quantify changes in the expression of RA target genes.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target genes (e.g., RARB, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR system.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.

Experimental Workflow for Investigating this compound Isomer Effects

The following diagram provides a logical workflow for a comprehensive study on the biological effects of a this compound isomer.

retinoic acid receptors (RARs and RXRs) explained

An In-depth Technical Guide to Retinoic Acid Receptors (RARs and RXRs) for Researchers and Drug Development Professionals

Introduction to the Retinoid Signaling Axis

Retinoid signaling, a cornerstone of vertebrate development and homeostasis, is orchestrated by a class of nuclear receptors that are ligand-activated transcription factors. At the heart of this intricate network are the this compound receptors (RARs) and retinoid X receptors (RXRs). These receptors do not act in isolation but form heterodimeric complexes that, upon binding to their cognate ligands, modulate the expression of a vast array of target genes. This guide provides a deep dive into the molecular mechanisms underpinning RAR and RXR function, offering a technical perspective for researchers and drug development professionals. We will explore the structural biology of these receptors, the nuances of their signaling pathways, and the state-of-the-art methodologies to interrogate their activity.

The Core Components: RAR and RXR Isotypes

The retinoid receptor family is comprised of two main subfamilies: the this compound receptors (RARs) and the retinoid X receptors (RXRs). Each subfamily consists of three distinct isotypes: α, β, and γ, encoded by separate genes. This diversity allows for tissue-specific and developmental stage-specific responses to retinoids.

-

This compound Receptors (RARs): These are considered the primary receptors for all-trans this compound (ATRA), the most biologically active metabolite of vitamin A. The three isotypes, RARα, RARβ, and RARγ, exhibit distinct expression patterns and play non-redundant roles in biological processes.

-

Retinoid X Receptors (RXRs): The endogenous ligand for RXRs is 9-cis-retinoic acid. However, RXRs are often considered "master regulators" among nuclear receptors due to their ability to form heterodimers with a wide range of other nuclear receptors, including RARs, the vitamin D receptor (VDR), and thyroid hormone receptors (TRs).

The Heterodimeric Complex: A Symphony of Molecular Interactions

The canonical mechanism of retinoid signaling involves the formation of an RAR-RXR heterodimer. This complex is pre-formed and bound to specific DNA sequences known as this compound response elements (RAREs) in the promoter regions of target genes, even in the absence of a ligand.

Ligand Binding and Conformational Change

The binding of an agonist, such as ATRA to RAR, induces a significant conformational change in the receptor's ligand-binding domain (LBD). This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for initiating gene transcription.

The Role of RAREs

RAREs are typically composed of two direct repeats of the consensus sequence PuG(G/T)TCA, separated by a variable number of nucleotides (from 1 to 5). The specific sequence and spacing of these half-sites contribute to the selective binding of different nuclear receptor dimers.

Visualizing the Retinoid Signaling Pathway

The following diagram illustrates the core signaling cascade initiated by this compound.

Caption: The canonical retinoid signaling pathway.

Ligand Specificity and Affinity

The biological response to retinoids is dictated by the binding affinity and selectivity of different ligands for the various RAR and RXR isotypes. This is a critical consideration in drug development, where isotype-selective agonists and antagonists are sought to minimize off-target effects.

| Ligand | Receptor Target(s) | Dissociation Constant (Kd) (nM) | Reference |

| All-trans this compound (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.4 | |

| 9-cis-retinoic acid | RARs and RXRs | ~0.2 (RARs), ~18 (RXRs) | |

| Tazarotene | RARβ, RARγ | ~3 (RARβ), ~1 (RARγ) | |

| Bexarotene | RXRs | 25-100 |

Experimental Methodologies for Studying RARs and RXRs

A robust understanding of RAR and RXR function relies on a combination of in vitro and in vivo experimental approaches.

Ligand Binding Assays

These assays are fundamental for determining the binding affinity and specificity of novel compounds for RAR and RXR isotypes. A common method involves a competitive binding assay using radiolabeled ligands.

Protocol: Radioligand Binding Assay

-

Receptor Preparation: Express and purify recombinant RAR or RXR ligand-binding domains (LBDs).

-

Radioligand: Utilize a high-affinity radiolabeled ligand, such as [³H]-ATRA for RARs or [³H]-9-cis-retinoic acid for RXRs.

-

Competition: Incubate a constant concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compound.

-

Separation: Separate the receptor-bound from free radioligand using methods like filter binding assays.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Reporter Gene Assays

To assess the functional consequence of ligand binding (i.e., transcriptional activation), reporter gene assays are widely employed.

Protocol: Luciferase Reporter Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) that is responsive to retinoid signaling.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the RAR and RXR of interest.

-

A reporter plasmid containing a luciferase gene driven by a promoter with one or more RAREs.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: Treat the transfected cells with the test compound at various concentrations.

-

Lysis and Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the fold induction relative to a vehicle control to determine the EC₅₀ (effective concentration for 50% maximal response).

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to identify the specific genomic regions to which RAR-RXR heterodimers bind.

Workflow: ChIP-Seq

Caption: A simplified workflow for ChIP-Seq analysis of RAR/RXR binding sites.

Therapeutic Implications and Future Directions

The critical roles of RARs and RXRs in cellular differentiation, proliferation, and apoptosis have made them attractive targets for therapeutic intervention in various diseases, including cancer and dermatological disorders. The development of isotype-selective and receptor-specific ligands continues to be a major focus of research, with the aim of maximizing therapeutic efficacy while minimizing adverse effects.

Future research will likely focus on:

-

Elucidating the complex interplay between RAR-RXR heterodimers and other signaling pathways.

-

Identifying novel coregulatory proteins that modulate retinoid receptor activity.

-

Developing next-generation retinoids with improved pharmacological profiles.

Endogenous Synthesis and Metabolism of Retinoic Acid: A Technical Guide for Researchers

Abstract

Retinoic acid (RA), the principal active metabolite of vitamin A, is a pleiotropic signaling molecule essential for a vast array of biological processes, from embryonic development to adult tissue homeostasis. The precise spatiotemporal control of RA concentration is paramount, as both its deficiency and excess are teratogenic and can lead to pathological conditions. This technical guide provides an in-depth exploration of the core pathways governing the endogenous synthesis and metabolism of this compound. We will dissect the enzymatic cascades, transport mechanisms, and regulatory networks that collectively ensure RA homeostasis. Furthermore, this guide will detail key experimental methodologies for the accurate quantification of retinoids and the characterization of their metabolic pathways, offering a valuable resource for researchers and drug development professionals in the field.

Introduction: The Central Role of this compound in Cellular Signaling

This compound exerts its profound biological effects primarily by functioning as a ligand for nuclear receptors, specifically the this compound Receptors (RARs) and Retinoid X Receptors (RXRs).[[“]][2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as this compound Response Elements (RAREs) in the promoter regions of target genes.[[“]][4][5] Ligand binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[3][4] This intricate signaling network, involving over 500 target genes, governs critical cellular processes including proliferation, differentiation, and apoptosis.[6][7][8] The tightly regulated intracellular concentration of RA is therefore a critical determinant of cellular fate and function.

The Biosynthetic Pathway: From Retinol to Active this compound

The endogenous synthesis of all-trans-retinoic acid (atRA) from its precursor, retinol, is a two-step oxidative process.[9][10][11] This pathway is a cornerstone of retinoid homeostasis and a key control point for RA signaling.

Cellular Uptake of Retinol: The Role of RBP and STRA6

Dietary vitamin A is primarily absorbed as retinyl esters and converted to retinol. In circulation, retinol is bound to retinol-binding protein (RBP).[12][13] The uptake of retinol from the RBP-retinol complex into target cells is facilitated by the cell surface receptor, Stimulated by this compound 6 (STRA6).[12][13][14] Beyond its role as a transporter, STRA6 also functions as a signaling receptor, activating the JAK/STAT pathway upon binding of holo-RBP.[12][13][15] This dual function highlights the intricate link between vitamin A transport and cellular signaling.[13][16]

Step 1: The Reversible Oxidation of Retinol to Retinaldehyde

The first and generally rate-limiting step in RA synthesis is the reversible oxidation of retinol to retinaldehyde.[9][10] This reaction is catalyzed by two main families of enzymes:

-

Cytosolic Alcohol Dehydrogenases (ADHs): Members of the medium-chain alcohol dehydrogenase family.[9]

-

Microsomal Retinol Dehydrogenases (RDHs): Members of the short-chain dehydrogenase/reductase (SDR) superfamily.[9][17]

The direction of this reaction is influenced by the cellular redox state and the availability of cofactors (NAD+/NADH).[9]

Step 2: The Irreversible Oxidation of Retinaldehyde to this compound

The second and irreversible step is the oxidation of retinaldehyde to this compound, catalyzed by a group of enzymes known as retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) superfamily.[9][18][19] This irreversible commitment to RA synthesis is a critical control point in the pathway.

Diagram: The Endogenous Synthesis Pathway of this compound

Caption: Cellular uptake and two-step enzymatic synthesis of this compound.

Catabolism and Clearance: Maintaining this compound Homeostasis

To prevent excessive RA signaling, its intracellular levels are tightly controlled through a robust catabolic pathway. The primary enzymes responsible for RA degradation are members of the Cytochrome P450 family 26 (CYP26).[7][20][21]

The CYP26 Enzyme Family: Key Regulators of RA Clearance

There are three main CYP26 enzymes: CYP26A1, CYP26B1, and CYP26C1.[7][20][22] These enzymes hydroxylate RA into more polar and less biologically active metabolites, such as 4-hydroxy-RA and 18-hydroxy-RA, which are then further metabolized and eliminated.[20][23]

-

CYP26A1: Plays a major role in RA clearance and is essential for embryonic development.[7][24][25] Its expression is highly induced by RA, creating a powerful negative feedback loop.[7]

-

CYP26B1: Also crucial for development and postnatal survival.[7][24][25]

-

CYP26C1: Exhibits some functional redundancy with CYP26A1.[26]

The tissue-specific expression patterns of these enzymes are critical for establishing RA gradients during development.[20]

| Enzyme | Key Characteristics | Primary Function |

| CYP26A1 | Highly inducible by RA; essential for embryonic development.[7][24][25] | Major contributor to systemic RA clearance.[7][22] |

| CYP26B1 | Essential for postnatal survival and germ cell development.[7][25] | Regulates local RA concentrations in specific tissues. |

| CYP26C1 | Functionally redundant with CYP26A1 to some extent.[26] | Contributes to RA homeostasis, particularly during development. |

Table 1: Key features of the CYP26 family of this compound metabolizing enzymes.

Diagram: The Catabolic Pathway of this compound

Caption: CYP26-mediated catabolism of this compound into inactive metabolites.

Transcriptional Regulation of this compound Homeostasis

The expression of the key enzymes involved in RA synthesis and catabolism is itself subject to tight transcriptional control, often by RA itself, creating intricate feedback and feed-forward loops.

-

RA-Inducible Catabolism: A cornerstone of RA homeostasis is the potent induction of CYP26A1 expression by RA.[7] This creates a robust negative feedback mechanism, where high levels of RA trigger its own degradation, preventing excessive signaling.

-

Regulation of Biosynthetic Enzymes: The expression of RALDHs can also be influenced by various signaling pathways, including those regulated by cholesterol metabolites through liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs).[27] This highlights a crosstalk between retinoid and lipid metabolism.

Experimental Methodologies for Studying this compound Metabolism

The study of RA metabolism requires sensitive and specific analytical techniques due to the low physiological concentrations of retinoids and their susceptibility to isomerization and degradation.

Quantification of Endogenous Retinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of RA and its metabolites in biological samples.[28][29][30] This method offers high sensitivity, specificity, and the ability to resolve different isomers.[28]

Protocol: Sample Preparation and LC-MS/MS Analysis of this compound

-

Sample Collection and Handling:

-

Work under yellow or red light to minimize light-induced isomerization.

-

Harvest tissues and immediately freeze in liquid nitrogen.

-

Store samples at -80°C until analysis.

-

-

Extraction:

-

Homogenize tissue samples in a suitable buffer.

-

Add an internal standard (e.g., a deuterated or structurally similar RA analog) to correct for extraction efficiency.[28]

-

Perform a liquid-liquid extraction using a solvent system such as hexane to separate retinoids from the aqueous phase.[28][31]

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Inject the sample onto a reverse-phase C18 or similar HPLC column for chromatographic separation of RA isomers.[29][32]

-

Utilize a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for sensitive and specific detection and quantification.[29][30]

-

| Parameter | Typical Value/Condition | Reference |

| Limit of Detection (LOD) | 10 fmol | [28] |

| Linear Range | 20 fmol to 10 pmol | [28] |

| Intra-assay CV | 5.4 ± 0.4% | [28] |

| Inter-assay CV | 8.9 ± 1.0% | [28] |

Table 2: Performance characteristics of a typical LC-MS/MS assay for this compound quantification.

Enzyme Activity Assays

-

RDH and RALDH Activity: Enzyme activity can be measured in cell or tissue homogenates by monitoring the conversion of retinol to retinaldehyde or retinaldehyde to this compound, respectively. The products can be quantified by HPLC with UV or fluorescence detection, or by LC-MS/MS.

-

CYP26 Activity: The activity of CYP26 enzymes can be assessed by incubating recombinant enzymes or microsomes with RA and measuring the formation of hydroxylated metabolites by LC-MS/MS.

Gene Expression Analysis

-

Quantitative PCR (qPCR): To study the transcriptional regulation of genes involved in RA metabolism (e.g., STRA6, RDHs, RALDHs, CYP26s), qPCR is a widely used technique to measure changes in mRNA levels in response to various stimuli.

-

Reporter Gene Assays: To investigate the activity of the RA signaling pathway, reporter constructs containing RAREs upstream of a luciferase or other reporter gene can be transfected into cells. Changes in reporter activity reflect the level of RAR/RXR activation.[31]

Conclusion and Future Perspectives

The endogenous synthesis and metabolism of this compound are orchestrated by a complex and highly regulated network of enzymes and transport proteins. A thorough understanding of these pathways is fundamental to deciphering the role of RA in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of RA homeostasis. Future research will likely focus on the interplay between RA metabolism and other metabolic pathways, the development of more specific inhibitors of RA-metabolizing enzymes for therapeutic applications, and the elucidation of the precise roles of different RA isomers in various physiological and pathological contexts. The continued advancement in analytical technologies will undoubtedly further our ability to unravel the complexities of this vital signaling molecule.

References

- 1. consensus.app [consensus.app]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound receptor - Wikipedia [en.wikipedia.org]

- 4. Identification of transcriptional regulatory cascades in this compound-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Transcriptional activities of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s in the Regulation of Cellular this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression regulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymology of this compound biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Synthesis and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Vitamin A Transport and Cell Signaling by the Retinol-Binding Protein Receptor STRA6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STRA6, a cell-surface receptor for retinol-binding protein: the plot thickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptional Factors Mediating this compound Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The STRA6 receptor is essential for retinol-binding protein-induced insulin resistance but not for maintaining vitamin A homeostasis in tissues other than the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymology of this compound biosynthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dermaspa.ca [dermaspa.ca]

- 19. thetriplehelixian.com [thetriplehelixian.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Role of this compound metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biochemical and Physiological Importance of the CYP26 this compound Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two this compound Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. annualreviews.org [annualreviews.org]

- 26. The role of CYP26 enzymes in this compound clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Regulation of retinal dehydrogenases and this compound synthesis by cholesterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantification of endogenous this compound in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. jfda-online.com [jfda-online.com]

Retinoic Acid as a Morphogen in Vertebrate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of retinoic acid (RA) as a pivotal morphogen in vertebrate development. It delves into the core molecular mechanisms, offers field-proven experimental methodologies, and provides insights into the causality behind experimental choices, designed to empower researchers in developmental biology and drug development.

Introduction: The Concept of a Morphogen and the Role of this compound

In the intricate choreography of embryonic development, morphogens are signaling molecules that orchestrate the formation of complex tissues and organs from initially uniform populations of cells. They do so by forming a concentration gradient across a field of cells, with different threshold concentrations of the morphogen activating distinct sets of genes, thereby specifying different cell fates.[1] this compound, a metabolite of vitamin A (retinol), has long been recognized as a critical morphogen in vertebrate development, influencing a vast array of processes from the establishment of the primary body axes to the intricate patterning of individual organs.[2][3]

Perturbations in RA signaling, either through genetic defects or environmental exposures, can lead to severe congenital abnormalities, underscoring its critical role.[4][5] This guide will explore the molecular underpinnings of RA signaling, its spatial and temporal regulation, and its specific functions in key developmental events. Furthermore, we will provide detailed experimental protocols to enable researchers to investigate and manipulate this crucial signaling pathway.

The this compound Signaling Pathway: A Symphony of Molecular Interactions

The cellular response to this compound is mediated by a sophisticated and tightly regulated signaling cascade. Understanding this pathway is fundamental to deciphering its role in development and disease.

Synthesis, Transport, and Degradation: Establishing the Gradient

The formation of a precise this compound gradient is paramount to its function as a morphogen. This is achieved through a dynamic interplay of localized synthesis and degradation.[6]

-

Synthesis: this compound is synthesized from retinol in a two-step enzymatic process.[5][7]

-

Retinol to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs).[7]

-

Retinaldehyde to this compound: Retinaldehyde is irreversibly oxidized to all-trans-retinoic acid (atRA), the primary biologically active isomer, by retinaldehyde dehydrogenases (RALDHs).[7] The tissue-specific expression of RALDH enzymes is a key determinant of where RA is produced in the embryo.[7]

-

-

Transport: Once synthesized, the lipophilic RA molecule can diffuse across cell membranes to act on neighboring cells (paracrine signaling) or within the cell of its synthesis (autocrine signaling).[8] Cellular this compound-binding proteins (CRABPs) facilitate the intracellular transport of RA and can modulate its availability to nuclear receptors.[6]

-

Degradation: The spatial and temporal restriction of RA signaling is critically dependent on its degradation by a family of cytochrome P450 enzymes, primarily the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[6] These enzymes hydroxylate RA into inactive polar metabolites, effectively creating "sinks" that shape the RA gradient and protect certain tissues from its influence.[1]

Caption: Overview of this compound Metabolism and Signaling.

Nuclear Receptors: Translating the Signal into Gene Expression

The biological effects of this compound are primarily mediated by two families of nuclear receptors: the this compound receptors (RARs: RARα, RARβ, RARγ) and the retinoid X receptors (RXRs: RXRα, RXRβ, RXRγ).[2][5]

-

Heterodimerization and DNA Binding: RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as this compound response elements (RAREs) located in the regulatory regions of target genes.[7]

-

Ligand-Dependent Transcription: In the absence of RA, the RAR/RXR heterodimer is often bound to corepressor proteins that inhibit transcription. The binding of all-trans-RA to the RAR ligand-binding domain induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator complexes. This, in turn, promotes the transcription of target genes.[2]

This compound in Action: Patterning the Vertebrate Embryo

The precisely regulated gradient of this compound plays a crucial role in patterning multiple structures during vertebrate embryogenesis.

Anterior-Posterior Axis Patterning

This compound is a key player in establishing the anterior-posterior (A-P) body axis.[9] Generally, higher concentrations of RA promote posterior fates, while lower concentrations are permissive for anterior structures.[10] This is, in part, achieved through the regulation of Hox gene expression. Hox genes are a family of transcription factors that are expressed in a colinear fashion along the A-P axis and specify regional identity.[11][12] this compound can directly activate the expression of more 3' (anteriorly expressed) Hox genes, which in turn can regulate the expression of more 5' (posteriorly expressed) Hox genes, thus establishing the "Hox code" that patterns the developing embryo.[11][13]

Hindbrain Development

The vertebrate hindbrain is segmented into a series of rhombomeres, each with a distinct identity and developmental fate. This compound signaling is essential for the proper patterning of the posterior hindbrain (rhombomeres 4-8).[14][15] A gradient of RA, with higher levels posteriorly, is thought to specify the identity of these segments, again largely through the regulation of Hox gene expression.[11][14] For instance, loss of RA signaling leads to a posterior-to-anterior transformation of hindbrain segments, where posterior rhombomeres adopt a more anterior identity.[15]

Neural Tube Development

This compound plays a multifaceted role in the development of the neural tube, the precursor to the brain and spinal cord. It is involved in both the morphogenesis of the neural tube and the specification of neuronal subtypes.[16] While not essential for the initial closure of the neural tube, RA is critical for its proper shaping and the subsequent proliferation and differentiation of neural progenitors.[16][17] For example, RA signaling is required for the correct patterning of motor neurons in the ventral spinal cord.[7]

Limb Development

The role of this compound in limb development is complex and has been a subject of intense research. While initial studies suggested a direct role for RA as a morphogen in patterning the limb axes, more recent genetic evidence indicates a more permissive role.[18] It is now understood that RA signaling is crucial for the initiation of the forelimb bud by repressing the expression of Fibroblast Growth Factor 8 (FGF8) in the adjacent trunk mesoderm, thereby creating an environment conducive to limb outgrowth.[7]

Experimental Methodologies: A Practical Guide

Investigating the role of this compound in development often requires the precise manipulation and measurement of its signaling pathway. This section provides detailed protocols for key experimental approaches.

Pharmacological Inhibition of this compound Signaling

Pharmacological inhibitors are powerful tools for acutely disrupting RA signaling at specific developmental stages.

N,N-diethylaminobenzaldehyde (DEAB) is a potent inhibitor of RALDH enzymes, thereby blocking the synthesis of this compound.

Protocol: DEAB Treatment of Zebrafish Embryos

-

Stock Solution Preparation: Prepare a 100 mM stock solution of DEAB (4-(Diethylamino)benzaldehyde) in DMSO. Store at -20°C.

-

Working Solution Preparation: Prepare working solutions of DEAB in E3 embryo medium. A common concentration range for zebrafish embryos is 5-50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for the desired phenotype without causing excessive toxicity.

-

Embryo Treatment:

-

Collect zebrafish embryos at the desired developmental stage (e.g., shield stage for A-P patterning studies).

-

Transfer embryos to a petri dish containing the DEAB working solution. Include a vehicle control (E3 medium with the same concentration of DMSO as the DEAB solution).

-

Incubate embryos at 28.5°C for the desired duration. The treatment duration will depend on the specific developmental process being investigated.

-

-

Washout and Analysis:

-

After treatment, wash the embryos several times with fresh E3 medium to remove the inhibitor.

-

Allow the embryos to develop to the desired stage for analysis (e.g., 24-48 hours post-fertilization).

-

Analyze the embryos for morphological defects and changes in gene expression using techniques such as whole-mount in situ hybridization.

-

BMS493 is a pan-RAR antagonist that blocks the binding of RA to all three RAR subtypes.

Protocol: BMS493 Administration in Chick Embryos

-

Stock Solution Preparation: Prepare a 10 mM stock solution of BMS493 in DMSO. Store at -20°C.

-

Bead Preparation:

-

Soak Affi-Gel Blue beads (Bio-Rad) or AG1-X2 ion-exchange beads (Bio-Rad) in the BMS493 stock solution or a dilution thereof (e.g., 1 mM in DMSO) for at least 1 hour at room temperature.

-

As a control, soak beads in DMSO alone.

-

-

Embryo Culture and Bead Implantation:

-

Culture chick embryos using the New culture method or a similar technique.

-

Using fine forceps, create a small slit in the vitelline membrane and ectoderm at the desired location for bead implantation (e.g., adjacent to the developing hindbrain or limb bud).

-

Carefully insert a BMS493-soaked bead into the slit.

-

Seal the window in the eggshell with tape and re-incubate.

-

-

Analysis:

-

Harvest the embryos at the desired time point after bead implantation.

-

Analyze for developmental defects and changes in gene expression patterns.

-

Visualizing this compound Signaling Activity

Reporter assays are invaluable for visualizing the spatial and temporal dynamics of RA signaling in vivo.

Protocol: RARE-lacZ Reporter Staining in Mouse Embryos

This protocol is for use with transgenic mouse lines that carry a lacZ reporter gene under the control of a this compound response element (RARE).

-

Embryo Dissection and Fixation:

-

Dissect mouse embryos at the desired developmental stage in cold 1x PBS.

-

Fix the embryos in 4% paraformaldehyde (PFA) in PBS on ice. Fixation time will vary with embryonic stage (e.g., 30-60 minutes for E8.5-E10.5 embryos).

-

Wash the embryos three times for 15 minutes each in wash buffer (see below) at room temperature.[19]

-

-

Staining:

-

Prepare the X-gal staining solution (see below).

-

Incubate the embryos in the staining solution in the dark at 37°C. Staining time can range from a few hours to overnight, depending on the strength of the reporter expression.[19]

-

Monitor the color development under a dissecting microscope.

-

-

Post-staining Processing and Imaging:

-

Once the desired staining intensity is reached, wash the embryos in wash buffer.

-

Post-fix the embryos in 4% PFA for at least 1 hour at 4°C.

-

Wash in PBS and clear the embryos for imaging (e.g., in a graded series of glycerol or using a clearing agent like BABB - benzyl alcohol/benzyl benzoate).

-

Image the embryos using a dissecting microscope with a camera.

-

Solutions for RARE-lacZ Staining:

-

Wash Buffer: 0.1 M phosphate buffer (pH 7.3), 2 mM MgCl₂, 0.01% sodium deoxycholate, 0.02% NP-40.[19]

-

X-gal Staining Solution: 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl₂, 0.01% sodium deoxycholate, 0.02% NP-40, and 1 mg/mL X-gal in wash buffer.[19]

Caption: Experimental Workflow for Studying this compound Signaling.

Quantifying Endogenous this compound

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying endogenous levels of this compound and its isomers in embryonic tissues.[20]

Protocol Outline: HPLC-MS/MS for RA Quantification

-

Tissue Homogenization: Homogenize embryonic tissues in a suitable buffer under dim light to prevent isomerization and degradation of retinoids.

-

Extraction: Perform a liquid-liquid extraction using a solvent such as hexane to isolate the lipophilic retinoids.

-

Chromatographic Separation: Separate the different retinoid isomers using a normal-phase or reverse-phase HPLC column.

-

Mass Spectrometry Detection: Quantify the amount of each retinoid isomer using a tandem mass spectrometer, which offers high sensitivity and specificity.

Table 1: Endogenous All-trans-Retinoic Acid Concentrations in Embryonic Tissues

| Species | Tissue/Embryonic Stage | atRA Concentration | Reference |

| Mouse | Whole Embryo (E8.5) | ~25 nM | [7] |

| Chick | Stage 24 Neural Tube | High (relative) | [21][22] |

| Chick | Stage 24 Heart | Low (relative) | [21][22] |

| Axolotl | Regenerating Limb Blastema (Posterior) | ~5x higher than anterior | [16] |

| Human | Embryonic/Fetal Tissues | Present and quantifiable | [23] |

Note: Absolute concentrations can vary depending on the specific experimental conditions and quantification methods used.

Concluding Remarks and Future Directions

This compound remains a cornerstone of developmental biology, and our understanding of its multifaceted roles continues to expand. The experimental approaches outlined in this guide provide a robust framework for investigating the intricacies of RA signaling. Future research will likely focus on several key areas:

-

Dynamic Imaging of RA Gradients: The development of more sensitive and quantitative in vivo reporters will allow for a more dynamic and precise visualization of RA gradients in real-time.[1]

-

Crosstalk with Other Signaling Pathways: Elucidating the complex interplay between RA and other major signaling pathways, such as FGF, Wnt, and BMP, will be crucial for a holistic understanding of developmental patterning.[7]

-

Translational Applications: A deeper understanding of the mechanisms of RA-mediated teratogenesis can inform strategies to prevent birth defects. Furthermore, harnessing the power of RA to direct stem cell differentiation holds immense promise for regenerative medicine and drug discovery.

This guide serves as a foundational resource for researchers embarking on or continuing their exploration of the fascinating world of this compound signaling in vertebrate development. By combining rigorous experimental design with a deep understanding of the underlying molecular principles, the scientific community can continue to unravel the complexities of this essential morphogen.

References

- 1. Visualizing this compound morphogen gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of this compound signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the this compound signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 4. Characterization of concentration gradients of a morphogenetically active retinoid in the chick limb bud - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generating this compound gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]